
HDAC6-IN-4b
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Übersicht
Beschreibung
HDAC6-IN-4b is a potent and selective hdac6 inhibitor
Q & A
Basic Research Questions
Q. What are the key structural and functional characteristics of HDAC6-IN-4b that distinguish it from other HDAC6 inhibitors?
Answer: To identify distinguishing features, researchers should:
- Conduct a comparative analysis of this compound’s chemical structure (e.g., binding motifs, substituent groups) against other HDAC6 inhibitors using computational tools like molecular docking .
- Validate selectivity via in vitro enzymatic assays targeting HDAC isoforms (e.g., HDAC1, HDAC6, HDAC8) to confirm specificity .
- Review primary literature for structural-activity relationship (SAR) studies to contextualize findings .
Q. What validated assays are recommended to assess this compound’s inhibitory activity and specificity?
Answer: Methodological steps include:
- Use fluorometric or colorimetric HDAC activity assays (e.g., Fluor-de-Lys for HDAC6) with purified recombinant HDAC isoforms .
- Employ orthogonal assays (e.g., Western blotting for acetylated α-tubulin vs. histone H3) to confirm target engagement in cellular models .
- Cross-validate results with HDAC6 knockout or knockdown models to rule off-target effects .
Q. How should researchers design initial dose-response studies for this compound in cellular models?
Answer:
- Establish a logarithmic concentration range (e.g., 1 nM–100 µM) based on prior IC₅₀ data.
- Include positive controls (e.g., Tubastatin A for HDAC6) and negative controls (DMSO vehicle).
- Monitor cytotoxicity via parallel assays (e.g., MTT or LDH release) to differentiate HDAC6-specific effects from general toxicity .
Advanced Research Questions
Q. How can contradictory findings in this compound’s efficacy across different disease models be systematically resolved?
Answer: Contradictions may arise due to model-specific variables. To address this:
- Perform meta-analyses of published data, stratifying results by model type (e.g., cancer vs. neurodegenerative) and dosing regimens .
- Replicate experiments under standardized conditions (e.g., consistent cell lines, passage numbers, assay protocols) .
- Apply statistical re-evaluation (e.g., Bayesian analysis) to assess whether discrepancies reflect true biological variation or methodological noise .
Q. What strategies optimize this compound’s pharmacokinetic (PK) profiling for in vivo studies?
Answer: Advanced PK studies require:
- Multi-compartment modeling to estimate absorption, distribution, metabolism, and excretion (ADME) parameters.
- LC-MS/MS quantification of this compound and metabolites in plasma/tissue homogenates at staggered timepoints .
- Interspecies scaling (e.g., mouse-to-human) using allometric principles to predict clinical dosing .
Q. How should researchers design experiments to investigate this compound’s synergism with other therapeutic agents?
Answer:
- Use combinatorial dose-matrix designs (e.g., Chou-Talalay synergy assays) to quantify additive, synergistic, or antagonistic effects .
- Apply transcriptomic or proteomic profiling (e.g., RNA-seq, phosphoproteomics) to identify pathway crosstalk .
- Validate mechanistic hypotheses via CRISPR-Cas9 gene editing (e.g., deleting putative synergistic targets) .
Q. Methodological and Analytical Considerations
Q. What statistical frameworks are most appropriate for analyzing this compound’s dose-dependent effects in high-throughput screens?
Answer:
- Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic regression) .
- Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) in large datasets to reduce false discovery rates .
- Integrate machine learning algorithms (e.g., random forests) to identify subpopulations with heightened sensitivity .
Q. How can researchers address variability in this compound’s cellular uptake across different experimental systems?
Answer:
- Quantify intracellular drug levels via mass spectrometry or fluorescent tagging .
- Modulate membrane permeability using chemical adjuvants (e.g., cyclosporin A for P-glycoprotein inhibition) .
- Compare uptake kinetics in 2D vs. 3D culture systems to assess model-dependent biases .
Q. Data Reporting and Reproducibility
Q. What criteria should guide the inclusion of this compound data in publication-ready figures?
Answer:
- Follow the “FAIR” principles (Findable, Accessible, Interoperable, Reusable):
- Use standardized visualization tools (e.g., GraphPad Prism) for dose-response curves and statistical annotations .
Q. How can researchers ensure reproducibility when testing this compound in independent laboratories?
Answer:
Eigenschaften
Molekularformel |
C21H20FN3O3 |
---|---|
Molekulargewicht |
381.4074 |
IUPAC-Name |
(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide |
InChI |
InChI=1S/C21H20FN3O3/c1-2-19-23-18-13-17(22)15(8-9-20(26)24-28)12-16(18)21(27)25(19)11-10-14-6-4-3-5-7-14/h3-9,12-13,28H,2,10-11H2,1H3,(H,24,26)/b9-8+ |
InChI-Schlüssel |
NAMOJMZBPJZNOD-CMDGGOBGSA-N |
SMILES |
O=C(NO)/C=C/C1=CC2=C(N=C(CC)N(CCC3=CC=CC=C3)C2=O)C=C1F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HDAC6-IN-4b; HDAC6 IN 4b; HDAC6IN4b |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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